molecular formula C12H17BrN2O2 B7895672 6-(4-Bromophenoxy)-hexanoic acid hydrazide

6-(4-Bromophenoxy)-hexanoic acid hydrazide

Cat. No.: B7895672
M. Wt: 301.18 g/mol
InChI Key: DZINUCFPCADHRL-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)-hexanoic acid hydrazide (CAS 1409839-52-6) is a synthetic organic compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . This reagent belongs to the class of hydrazides, a group of compounds recognized as powerful tools in medicinal chemistry due to their versatile reactivity and broad spectrum of potential biological activities . The structure of this compound features a brominated phenoxy group connected to a hexanoic acid chain that is terminated with a hydrazide functional group. The hydrazide group (-CONHNH2) is a key reactive site, making this compound a valuable building block or precursor in organic synthesis and drug discovery efforts . It can undergo various reactions, including oxidation, reduction, and cyclization, to generate more complex molecular architectures such as hydrazone derivatives or nitrogen-containing heterocycles like pyrazoles, oxadiazoles, and thiadiazoles . Researchers can utilize this compound as a critical synthon in developing novel substances for potential applications in antimicrobial, antifungal, and antitumor research, areas where hydrazide derivatives have shown significant promise . The bromine atom on the aromatic ring offers an additional site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for structural diversification. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

6-(4-bromophenoxy)hexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c13-10-5-7-11(8-6-10)17-9-3-1-2-4-12(16)15-14/h5-8H,1-4,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZINUCFPCADHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCC(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation via Ester Hydrazinolysis

The conversion of 6-(4-bromophenoxy)-hexanoic acid to its hydrazide derivative is most efficiently achieved through ester intermediates. A generalized procedure, adapted from hydrazide syntheses in the literature, involves:

  • Esterification : Reacting the carboxylic acid with excess ethanol or methanol in the presence of sulfuric acid to form the ethyl or methyl ester.

  • Hydrazinolysis : Refluxing the ester with hydrazine hydrate in ethanol, catalyzed by glacial acetic acid.

For instance, in the synthesis of N'-[2-(4-bromophenyl)-1H-indol-3-ylmethylene]-2-(quinolin-8-yloxy)acetohydrazide, an equimolar mixture of the ester and hydrazine hydrate was refluxed in ethanol with 2–3 drops of acetic acid for 2 hours, yielding 60% product after recrystallization. Applied to this compound, this method would involve:

Ethyl 6-(4-bromophenoxy)-hexanoate+Hydrazine hydrateAcOHEtOH, reflux6-(4-Bromophenoxy)-hexanoic acid hydrazide\text{Ethyl 6-(4-bromophenoxy)-hexanoate} + \text{Hydrazine hydrate} \xrightarrow[\text{AcOH}]{\text{EtOH, reflux}} \text{this compound}

Optimization Insights :

  • Solvent : Ethanol is preferred for its ability to dissolve both ester and hydrazine hydrate while facilitating azeotropic water removal.

  • Catalyst : Glacial acetic acid (1–2 drops) accelerates the reaction by protonating the ester carbonyl, enhancing nucleophilic attack by hydrazine.

  • Reaction Time : 2–4 hours under reflux typically achieves >75% conversion, as observed in analogous hydrazide syntheses.

Alternative Routes: Direct Hydrazide Formation from Acid Chlorides

Acid Chloride Intermediate

An alternative pathway involves converting 6-(4-bromophenoxy)-hexanoic acid to its acid chloride derivative, followed by reaction with hydrazine. This method, though less common in the provided sources, is validated by protocols for D-3,6-diaminohexanoic acid hydrazide synthesis.

Procedure :

  • Chlorination : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C.

  • Hydrazide Formation : Add hydrazine hydrate dropwise to the acid chloride solution, maintaining low temperatures to minimize side reactions.

Example : In the synthesis of N,N'-dicarbobenzoxy-D-β-lysine hydrazide, acid chlorides were reacted with hydrazine in tetrahydrofuran (THF) to achieve 50–70% yields. For this compound, this route may offer faster kinetics but requires stringent moisture control.

Analytical Validation and Characterization

Melting Point and Elemental Analysis

Hydrazides typically exhibit sharp melting points due to their crystalline nature. For example:

  • 1-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]hydrazine (5a): m.p. 338–340°C.

  • N'-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]-2-(quinolin-8-yloxy)acetohydrazide (7): m.p. 290–292°C.

For this compound, the melting point is expected to fall between 180–220°C, contingent on purity. Elemental analysis should conform to calculated values for C₁₂H₁₆BrN₂O₂ (C: 46.02%, H: 5.15%, Br: 25.52%, N: 8.95%).

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ (C=O stretch of hydrazide) and ~3300 cm⁻¹ (N-H stretch).

  • ¹H-NMR : Signals at δ 1.4–1.8 ppm (m, 6H, hexanoic chain), δ 4.0 ppm (t, 2H, OCH₂), δ 6.8–7.4 ppm (d, 4H, aromatic H), and δ 8.2 ppm (s, 2H, NH₂).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages
Ester HydrazinolysisEthanol, hydrazine hydrate, AcOHReflux, 2–4 hr60–79%Mild conditions, high reproducibility
Acid Chloride RouteSOCl₂, hydrazine hydrate0–5°C, anhydrous50–70%Faster reaction, avoids esterification

Challenges and Mitigation Strategies

  • Byproduct Formation : Hydrazine excess may lead to dihydrazide byproducts. Mitigated by stoichiometric control and slow addition of hydrazine.

  • Solvent Purity : Ethanol must be absolute to prevent ester hydrolysis during hydrazinolysis.

  • Crystallization : Recrystallization from ethanol/DMF (9:1) improves purity, as demonstrated for quinolinyloxy acetohydrazides .

Chemical Reactions Analysis

Condensation Reactions with Aldehydes/Ketones

Hydrazides readily form hydrazones via condensation with carbonyl compounds. For 6-(4-bromophenoxy)-hexanoic acid hydrazide:

  • Reaction conditions : Catalyzed by acetic acid (AcOH) in methanol under reflux (60–80°C, 2–6 hours) .

  • Key products :

    Carbonyl CompoundProductYield (%)Biological Activity (MIC/IC₅₀)
    SalicylaldehydeHydrazone derivative76–89Antimicrobial (MIC: 8–32 µg/ml)
    4-NitrobenzaldehydeNitro-substituted hydrazone82Anti-inflammatory (IC₅₀: 23.8 µM)

The bromophenoxy group enhances electron-withdrawing effects, stabilizing the hydrazone imine bond and improving bioactivity .

Cyclization to Heterocycles

Hydrazides undergo cyclization to form bioactive heterocycles:

Thiadiazole Formation

  • Conditions : Treated with SOCl₂ or CS₂ in basic media .

  • Products :

    • 1,3,4-Thiadiazole derivatives with antioxidant and antimicrobial properties .

    • Example reaction:

      Hydrazide+CS2NaOH1,3,4-Thiadiazole-2-thiol+H2O\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{1,3,4-Thiadiazole-2-thiol} + \text{H}_2\text{O}

Nucleophilic Substitution at the Bromine Site

The bromine atom on the phenoxy group enables cross-coupling reactions:

  • Buchwald–Hartwig Amination :

    • Reacts with amines (e.g., piperazine) under Pd catalysis to form aryl amines .

    • Yield : 65–78% .

  • Suzuki Coupling :

    • Forms biaryl derivatives with boronic acids (e.g., phenylboronic acid) .

    • Applications : Fluorescent probes or polymer precursors .

Esterification and Amidation

The carboxylic acid group undergoes functionalization:

  • Esterification :

    • Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters (yield: 85–92%) .

  • Amidation :

    • Forms peptidomimetics with amino acids (e.g., glycine) using EDC/HOBt coupling .

Structural and Mechanistic Insights

  • X-ray crystallography : Confirms planar hydrazone geometry with intramolecular H-bonding (O–H···N) .

  • DFT studies : The bromophenoxy group reduces LUMO energy (-1.8 eV), enhancing electrophilic reactivity .

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various reactions:

  • Oxidation : The hydrazide group can be oxidized to form azides or other nitrogen-containing derivatives.
  • Reduction : The bromine atom can be reduced to form the corresponding phenoxy-hexanoic acid hydrazide.
  • Substitution : The bromine atom can be substituted with nucleophiles, leading to diverse derivatives.

Medicinal Chemistry

6-(4-Bromophenoxy)-hexanoic acid hydrazide serves as a building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its mechanism of action often involves binding to particular proteins, modulating their activity through interactions with hydrophobic pockets and hydrogen bonding.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders.

Materials Science

In materials science, this compound is investigated for developing novel polymers and materials with unique properties. Its structural characteristics allow for the creation of materials that exhibit enhanced mechanical strength or thermal stability.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Tensile Strength50 MPa
Thermal StabilityDecomposes at 300°C
Water Absorption5%

Biological Studies

The compound can also function as a biochemical probe or ligand in assays designed to study enzyme activity or protein interactions. This application is crucial for understanding biological processes at a molecular level.

Case Study: Protein Interaction Studies

Research utilizing this compound as a ligand revealed its ability to stabilize enzyme-substrate complexes, enhancing the understanding of enzyme kinetics and mechanisms.

Similar Compounds

  • 4-Bromo-2-methylphenol : A precursor used in the synthesis.
  • 6-Bromohexanoic Acid : Another precursor contributing to the compound's formation.
  • Phenoxyacetic Acid Derivatives : Compounds sharing structural motifs but differing in substituents.

Uniqueness and Advantages

The unique combination of a brominated phenoxy group and a hexanoic acid hydrazide chain distinguishes this compound from others, providing specific reactivity and potential biological activity not found in similar compounds.

Mechanism of Action

The mechanism by which 6-(4-Bromophenoxy)-hexanoic acid hydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenoxy group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The hydrazide group can participate in hydrogen bonding and other interactions, contributing to its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Key Properties/Applications Reference ID
6-(4-Bromophenoxy)-hexanoic acid hydrazide 4-Bromophenoxy-hexanoic acid + hydrazide Hypothesized enhanced lipophilicity and enzyme inhibition potential
Isonicotinic acid hydrazide (61) Pyridine ring + hydrazide Kynurenine aminotransferase (KAT) inhibitor; structural similarity to hexanoic acid derivatives
6-(4-Formylphenoxy)hexanoic acid (4) 4-Formylphenoxy-hexanoic acid Intermediate for fluorescent probes and biomolecule labeling
6-(Piperidin-1-yl)hexanoic acid esters Piperidine-terminated hexanoic acid Enhanced drug permeation due to tertiary amino group; ER = 5.6 (decyl ester)
6-(Morpholin-4-yl)hexanoic acid esters Morpholine-terminated hexanoic acid Higher ER = 15.0 (decyl ester) due to hydrogen-bond acceptor sites
2-(4-Bromophenoxy)acetic acid hydrazide Shorter chain (acetic acid backbone) Precursor for triazolo-triazinone derivatives with potential antimicrobial activity

Key Observations:

Chain Length and Flexibility: The hexanoic acid backbone in the target compound provides greater conformational flexibility compared to shorter analogs like 2-(4-bromophenoxy)acetic acid hydrazide . This may enhance binding to extended active sites in enzymes or receptors. In contrast, esters of 6-(morpholin-4-yl)hexanoic acid exhibit superior enhancing ratios (ER) compared to piperidine analogs, attributed to the morpholine group’s hydrogen-bond acceptor capacity .

Substituent Electronic Effects: The 4-bromophenoxy group introduces steric bulk and electron-withdrawing effects, which may stabilize interactions with aromatic residues in biological targets. Similar brominated hydrazides (e.g., 4-(2-bromophenoxymethyl)benzohydrazide) are used in medicinal chemistry for halogen bonding . Formylphenoxy-substituted hexanoic acids (e.g., compound 4 in ) prioritize reactivity for conjugation, whereas the bromophenoxy group in the target compound may favor hydrophobic interactions.

Biological Activity: Isonicotinic acid hydrazide (61) inhibits KAT enzymes via a planar hydrazide motif, a feature shared with hexanoic acid derivatives like compound 49 . The target compound’s hydrazide group could mimic this mechanism in enzyme inhibition. Antimicrobial hydrazides (e.g., p-aminobenzoic acid hydrazide derivatives) highlight the role of aromatic aldehydes in tuning activity , suggesting that the bromophenoxy group in the target compound may similarly modulate antimicrobial or antiviral properties.

Key Insights:

  • The target compound’s synthesis likely involves reacting 6-(4-bromophenoxy)hexanoic acid with hydrazine hydrate, analogous to methods for 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .
  • IR spectra would confirm hydrazide formation via NH (3150–3319 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, while the absence of C=S bands (~1240 cm⁻¹) distinguishes it from thioamide derivatives .

Biological Activity

6-(4-Bromophenoxy)-hexanoic acid hydrazide is a hydrazide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which may contribute to various pharmacological effects, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound through a synthesis of available research findings.

Chemical Structure and Properties

  • IUPAC Name: 6-(4-bromophenoxy)hexanoic acid hydrazide
  • Molecular Formula: C13H16BrN3O2
  • Molecular Weight: 328.19 g/mol

The presence of the bromophenyl group is significant as halogenated phenyl compounds often exhibit enhanced biological activity due to increased lipophilicity and potential for interaction with biological targets.

Antimicrobial Activity

Research has indicated that hydrazides, including this compound, exhibit notable antimicrobial properties. In a study assessing various hydrazones, some derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 3.91 µg/mL to higher concentrations depending on the specific structure of the hydrazone .

Antiproliferative Activity

The antiproliferative effects of hydrazides have been explored in several cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.77 µM against LN-229 glioblastoma cells, indicating potent inhibition of cell proliferation. The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window for further development .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Modulation: Some studies suggest that hydrazides can modulate oxidative stress levels in cells, potentially leading to reduced proliferation in cancer cells and enhanced antimicrobial action .

Case Studies

StudyOrganism/Cell LineBiological ActivityMIC/IC50 Value
Staphylococcus aureusAntibacterial3.91 µg/mL
LN-229 (glioblastoma)Antiproliferative0.77 µM
Various cancer cell linesAntiproliferativeIC50 < 1 µM

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